molecular formula C14H16N2O3S2 B6417910 N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide CAS No. 1060259-52-0

N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide

Cat. No. B6417910
CAS RN: 1060259-52-0
M. Wt: 324.4 g/mol
InChI Key: QAIQESRBMHWRPZ-UHFFFAOYSA-N
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Description

Thiophene-based analogs, such as the one you mentioned, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anticancer Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer . This suggests that “N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide” could potentially be used in cancer research.

Anti-inflammatory Properties

Thiophene derivatives also show anti-inflammatory properties . This indicates a potential application of “N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide” in the development of anti-inflammatory drugs.

Antimicrobial Properties

Thiophene derivatives have been found to possess antimicrobial properties . This suggests that “N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide” could be used in the development of new antimicrobial agents.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests a potential application of “N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide” in the field of industrial chemistry.

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . This indicates that “N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide” could have applications in the field of material science.

Future Directions

Thiophene-based analogs continue to be a topic of interest in medicinal chemistry due to their potential biological activity . Future research may focus on synthesizing new thiophene derivatives and investigating their properties and applications.

properties

IUPAC Name

N,N-dimethyl-2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-16(2)13(17)10-11-5-7-12(8-6-11)15-21(18,19)14-4-3-9-20-14/h3-9,15H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIQESRBMHWRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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